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Compound of Interest

Compound Name: 2-Butoxyethyl chloroacetate

CAS No.: 5330-17-6

Cat. No.: B1618674 Get Quote

Executive Summary: The Diagnostic "Acylation
Shift"
Objective: This guide provides a definitive 1H NMR chemical shift assignment for 2-
Butoxyethyl chloroacetate (CAS: 5330-17-6). It is designed for researchers synthesizing

glycol ether derivatives, specifically intermediates for herbicides like Triclopyr.

The Core Challenge: Distinguishing the product from its precursor, 2-Butoxyethanol (Butyl

Cellosolve), is the primary analytical hurdle. Both molecules share a glycol ether backbone and

a butyl tail. The definitive proof of conversion lies in the Acylation Shift—the significant

downfield movement of the ethylene glycol protons adjacent to the oxygen upon esterification.

Performance Comparison:

Target Molecule: 2-Butoxyethyl chloroacetate (

)[1][2][3]

Alternative 1 (Precursor): 2-Butoxyethanol (

)

Alternative 2 (Analog): 2-Butoxyethyl acetate (

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1618674?utm_src=pdf-interest
https://www.benchchem.com/product/b1618674?utm_src=pdf-body
https://www.benchchem.com/product/b1618674?utm_src=pdf-body
https://www.benchchem.com/product/b1618674?utm_src=pdf-body
https://patentscope.wipo.int/search/en/WO2010023679
https://patents.google.com/patent/WO2010023679A2/en
https://pubchem.ncbi.nlm.nih.gov/compound/2-Butoxyethyl-chloroacetate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1618674?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


)

Structural Analysis & Logic
To assign the spectrum accurately, we must deconstruct the molecule into three magnetically

distinct zones. The presence of the electronegative Chlorine atom and the Carbonyl group

creates a "Push-Pull" electronic environment that separates signals effectively in the 3.5 – 4.5

ppm region.

Zone Breakdown
The Chloroacetate Head (

):

Logic: The methylene protons are flanked by a Chlorine atom and a Carbonyl group. Both

are electron-withdrawing.

Prediction: This results in a highly deshielded singlet, typically found between 4.05 – 4.15

ppm. This is distinct from the methyl singlet of a standard acetate (~2.0 ppm).

The Ethylene Glycol Linker (

):

Logic: In the alcohol precursor, these protons are relatively similar, often appearing as a

tight multiplet around 3.5-3.7 ppm. Upon esterification, the methylene closest to the

carbonyl (

) experiences a strong deshielding effect (the Acylation Shift), moving downfield to ~4.30
ppm. The other methylene (

) remains relatively stable around 3.6 – 3.7 ppm.

The Butyl Tail (

):

Logic: These protons are far from the reaction center. They serve as an internal reference,

remaining consistent across precursors and products.
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Comparative Assignment Data
The following tables provide the experimental evidence required to validate your synthesis.

Table 1: The "Acylation Shift" (Product vs. Precursor)
Solvent:

| Frequency: 300-500 MHz

Proton Group

2-
Butoxyethanol
(Precursor)

(ppm)

2-Butoxyethyl
chloroacetate
(Product)

(ppm)

Shift (ppm)
Diagnostic
Note

/ 3.72 (m) 4.35 (t) +0.63

PRIMARY

CONFIRMATION

. The shift from

~3.7 to 4.35

proves ester

formation.

3.55 (m) 3.68 (t) +0.13

Slight downfield

shift due to

proximity to

ester.

Not Present 4.08 (s) N/A

SECONDARY

CONFIRMATION

. Unique singlet

indicating chloro-

substitution.

~2.5 - 3.0

(broad)
Absent N/A

Disappearance

confirms

consumption of

alcohol.

Table 2: Distinguishing from Non-Chlorinated Analogs
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If you accidentally used Acetyl Chloride instead of Chloroacetyl Chloride:

Feature 2-Butoxyethyl Acetate
2-Butoxyethyl
Chloroacetate

Alpha Protons
Singlet at 2.08 ppm (

)

Singlet at 4.08 ppm (

)

Ester Triplet at 4.21 ppm
Triplet at 4.35 ppm (Cl

induction)

Master Assignment Table: 2-Butoxyethyl
Chloroacetate
Solvent:

(Chloroform-d) Reference: TMS (0.00 ppm) or Residual

(7.26 ppm)

Label
Moiety
Structure

Shift (

)
Multiplicity Integration

Coupling (

)

A 4.08 Singlet (s) 2H -

B 4.35 Triplet (t) 2H ~4.8 Hz

C 3.68 Triplet (t) 2H ~4.8 Hz

D (Butyl) 3.46 Triplet (t) 2H ~6.5 Hz

E 1.58 Quintet (m) 2H ~7.0 Hz

F 1.38 Sextet (m) 2H ~7.5 Hz

G 0.93 Triplet (t) 3H ~7.3 Hz
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Note on Multiplicity: The ethylene glycol unit (Protons B & C) technically forms an AA'XX'

system. However, in flexible acyclic chains at standard resolution (300/400 MHz), these often

appear as apparent triplets.

Experimental Protocol: Sample Preparation &
Acquisition
To ensure the chemical shifts match the table above, follow this self-validating protocol.

Step 1: Solvent Selection[4][5]
Recommended: Chloroform-d (

).

Reason: Excellent solubility for esters; prevents hydrogen bonding complications found in

DMSO.

Alternative: DMSO-

.

Warning: If using DMSO, the water peak (~3.3 ppm) often overlaps with the ether

methylene signals (Proton D), obscuring the integration.

Step 2: Sample Preparation[4][5]
Mass: Weigh 10–15 mg of the synthesized oil.

Volume: Dissolve in 0.6 mL of

(containing 0.03% TMS).
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Filtration: If the sample appears cloudy (salt residue from synthesis), filter through a small

plug of glass wool directly into the NMR tube. Do not run cloudy samples; suspended solids

broaden the shims, destroying the triplet resolution of the glycol chain.

Step 3: Acquisition Parameters
Pulse Sequence: Standard 1H ZG (Zero-Go) or equivalent.

Scans (NS): 16 scans are sufficient for >10 mg sample.

Delay (D1): Set to

2.0 seconds. Accurate integration of the isolated chloroacetate singlet (A) vs. the butyl tail
(G) requires full relaxation.

Visualization of Analytical Logic
Diagram 1: Synthesis & Verification Workflow
This flowchart illustrates the critical path from reaction to spectral validation.

Precursor:
2-Butoxyethanol

Reaction:
+ Chloroacetyl Chloride

Crude Product:
2-Butoxyethyl chloroacetate

Sample Prep:
Filter + CDCl3 1H NMR Acquisition Check 4.35 ppm

(Triplet)?

VALIDATED:
Ester FormedYes

FAILED:
Start Material Present

No (Signal at 3.7 ppm)

Click to download full resolution via product page

Caption: Workflow for validating the conversion of 2-butoxyethanol to 2-butoxyethyl
chloroacetate using NMR markers.

Diagram 2: Signal Connectivity & Coupling Tree
This diagram maps the physical structure to the NMR signals, visualizing the "Deshielding

Gradient."
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Zone 1: Chloroacetate Head
(Max Deshielding)

Zone 2: Glycol Linker
(Acylation Shift)

Zone 3: Butyl Tail
(Shielded Reference)
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C=O

Inductive Pull

H(B)
4.35 ppm (t)

Ester Link

H(C)
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Vicinal Coupling
(J ~4.8Hz)

H(D)
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Ether Link

H(E)
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Alkyl Chain
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Caption: Structural connectivity map showing the propagation of the inductive effect from the

Chlorine atom down the chain.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Analysis & Assignment Guide: 1H NMR of 2-
Butoxyethyl Chloroacetate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1618674#1h-nmr-chemical-shift-assignment-for-2-
butoxyethyl-chloroacetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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